

Physicochemical Properties of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methyl-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **4-Amino-2-methyl-3-nitropyridine**. Due to the limited availability of experimental data for this specific isomer, this document also furnishes standardized, detailed methodologies for the experimental determination of key physicochemical parameters. This will enable researchers to generate data for this compound and similar molecules.

Core Physicochemical Data

A thorough literature search reveals a significant lack of experimentally determined physicochemical data for **4-Amino-2-methyl-3-nitropyridine** (CAS No: 27582-14-5). Much of the available data pertains to its isomer, 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5). It is crucial to distinguish between these two distinct chemical entities.

The following table summarizes the available information for **4-Amino-2-methyl-3-nitropyridine**.

| Property | Value | Source |
|--------------------|---|---|
| Molecular Formula | C ₆ H ₇ N ₃ O ₂ | [1] [2] |
| Molecular Weight | 153.14 g/mol | [1] [2] |
| CAS Number | 27582-14-5 | [1] [2] |
| SMILES | NC1=C(C(=NC=C1)C)-- INVALID-LINK--=O | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available | |

For the purpose of comparison, the melting point of the isomer, 2-Amino-4-methyl-3-nitropyridine, is reported to be in the range of 132-141 °C[\[3\]](#)[\[4\]](#). This highlights the distinct nature of these isomers and the importance of specific experimental determination for the compound of interest.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to fill the existing data gap for **4-Amino-2-methyl-3-nitropyridine**, this section provides detailed, generalized experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Method using a Melting Point Apparatus[5][6]

- Sample Preparation: A small amount of the crystalline **4-Amino-2-methyl-3-nitropyridine** is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (if a preliminary rough measurement has been made). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
- Reporting: The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method[7][8][9]

- Preparation of Saturated Solution: An excess amount of **4-Amino-2-methyl-3-nitropyridine** is added to a known volume of deionized water in a sealed container.
- Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of the dissolved compound in the aliquot is determined

using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: A precise amount of **4-Amino-2-methyl-3-nitropyridine** is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol or water-acetonitrile) if aqueous solubility is low, to a known concentration (e.g., 0.01 M).
- Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte, is added in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like a pyridine derivative, this is the point where half of the compound has been protonated.

LogP Determination

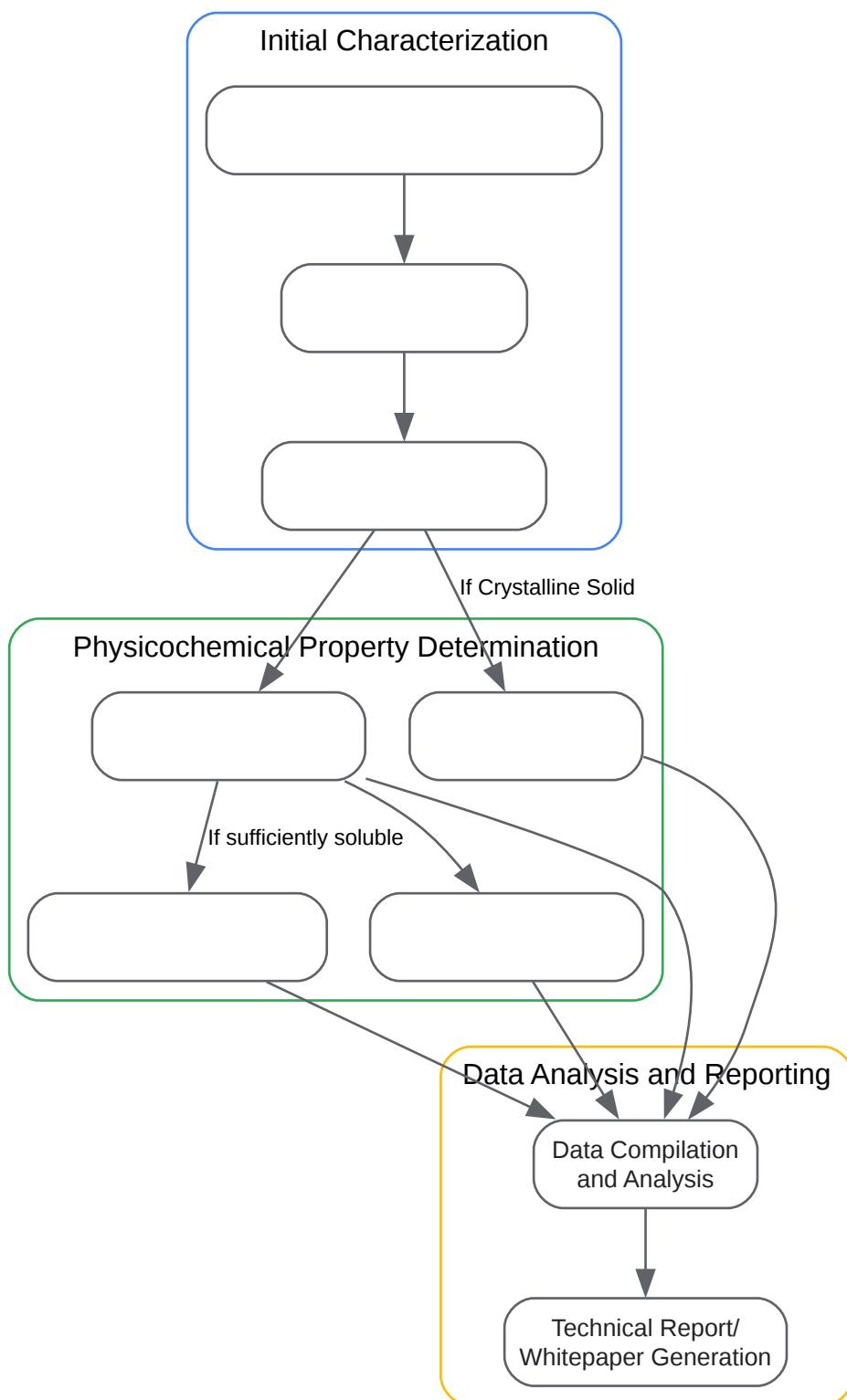
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and potential for oral absorption.

Methodology: Shake-Flask Method[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **4-Amino-2-methyl-3-nitropyridine** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like **4-Amino-2-methyl-3-nitropyridine**.



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Physicochemical characterization workflow.

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